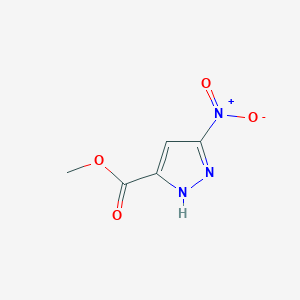
5-nitro-1H-pyrazole-3-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 5-nitro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Applications De Recherche Scientifique
Recherche sur la tautomérie cyclique
“5-nitro-1H-pyrazole-3-carboxylate de méthyle” est utilisé dans l'étude de la tautomérie cyclique. Une série de 1H-pyrazoles disubstitués avec des groupes méthyle, amino et nitro, ainsi que des groupes ester ou amide en positions 3 et 5 a été synthétisée, et la tautomérie cyclique a été étudiée à l'aide de méthodes de rayons X, de calculs théoriques, de RMN et de FT-IR .
Synthèse de dérivés de pyrazole
Ce composé joue un rôle important dans la synthèse de dérivés de pyrazole. Il est utilisé dans la synthèse du 3-méthyl-1-phényl-1H-pyrazol-5-ol en utilisant le Nano-ZnO comme catalyseur .
Chimie médicinale
“this compound” est un composant essentiel en chimie médicinale. Le cycle pyrazole se retrouve comme partie centrale dans une variété de médicaments de pointe tels que Celebrex, Viagra et Rimonabant .
Activité biologique
Les dérivés de pyrazole, y compris “this compound”, ont des activités biologiques diverses. Ils sont utilisés comme agents antituberculeux, antimicrobiens, antifongiques, anti-inflammatoires, anticancéreux et antidiabétiques .
Inhibiteur de la D-aminoacide oxydase (DAO)
“this compound” est un inhibiteur puissant et sélectif de la D-aminoacide oxydase (DAO) qui protège les cellules DAO du stress oxydatif induit par la D-Sérine .
Gestion de la douleur
Ce composé prévient spécifiquement la douleur tonique induite par le formol, ce qui en fait un outil précieux dans la recherche sur la gestion de la douleur .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the nitration of methyl 1H-pyrazole-3-carboxylate. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrazole ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-nitro-1H-pyrazole-3-carboxylate undergoes various chemical reactions,
Propriétés
IUPAC Name |
methyl 5-nitro-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTINMTPELZSAPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361632 | |
| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181585-93-3 | |
| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[2S,3S,5S]-2-Amino-3-hydroxy-5-tert-butyloxycarbonylamino-1,6-diphenylhexane succinate salt](/img/structure/B61189.png)

![1-methylimidazo[4,5-b][1,8]naphthyridin-2-amine](/img/structure/B61191.png)
![[1,1'-Biphenyl]-2,4'-diyldimethanol](/img/structure/B61195.png)


